2-(2-Methylphenyl)sulfanylacetonitrile
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Overview
Description
2-Methylthiophenoxyacetonitrile is an organic compound with the molecular formula C9H9NOS. It is characterized by the presence of a thiophenoxy group attached to an acetonitrile moiety.
Preparation Methods
The synthesis of 2-Methylthiophenoxyacetonitrile typically involves the reaction of 2-methylthiophenol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Methylthiophenoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Methylthiophenoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Methylthiophenoxyacetonitrile involves its interaction with specific molecular targets within biological systems. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cell function and signal transduction .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-(2-methylphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3 |
InChI Key |
MUWOOBYJYUTLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC#N |
Origin of Product |
United States |
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